molecular formula C16H29NO4 B1532226 Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1159982-66-7

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1532226
CAS No.: 1159982-66-7
M. Wt: 299.41 g/mol
InChI Key: ZFBQQZRVIMAETR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of N-Boc piperazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Oxidative Stress and Antioxidant Applications

  • Oxidative Stress in Blood of HIV Infected Patients: A study investigated the oxidative stress in human erythrocytes of HIV-infected patients, examining parameters such as tert-butyl hydroperoxide-initiated chemiluminescence and antioxidant activities. This suggests applications of tert-butyl compounds in studying oxidative stress and potential antioxidant therapies (Repetto et al., 1996).

Environmental and Health Monitoring

  • Exposure to Synthetic Phenolic Antioxidants: Research on synthetic phenolic antioxidants (SPAs) like BHT in various consumer products examined human exposure and potential health effects. This indicates the importance of these compounds in environmental health studies and the development of biomarkers for exposure assessment (Wang & Kannan, 2019).

Metabolic and Pharmacokinetic Studies

  • Metabolic Fate of Pharmaceuticals: Studies on the metabolic fate of pharmaceuticals, such as the transformation of irinotecan to its active and toxic metabolites, illustrate the role of tert-butyl compounds in pharmacokinetic and pharmacodynamic research, providing insights into drug metabolism and potential side effect mitigation strategies (Gupta et al., 1994).

Toxicology and Safety Assessment

  • Toxicological Evaluations: Investigations into the toxicological profiles of compounds like ethyl tert-butyl ether (ETBE) and their effects on human health showcase the application of tert-butyl compounds in safety assessments and the development of exposure guidelines to protect public health (Nihlen, Löf, & Johanson, 1998).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities observed in compounds containing piperazine rings . Additionally, due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-15(2,3)20-13(18)10-12-8-7-9-17(11-12)14(19)21-16(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQQZRVIMAETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678072
Record name tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-66-7
Record name tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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